molecular formula C11H11BrO2 B1283809 1-(3-Bromophenyl)cyclobutanecarboxylic acid CAS No. 926261-31-6

1-(3-Bromophenyl)cyclobutanecarboxylic acid

Cat. No.: B1283809
CAS No.: 926261-31-6
M. Wt: 255.11 g/mol
InChI Key: VCJRGYDROYTPHN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a bromophenyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

1-(3-Bromophenyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and materials.

Safety and Hazards

The safety data sheet for a similar compound, “1-(3-Bromophenyl)cyclopropanecarboxylic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted cyclobutanecarboxylic acids.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(3-Bromophenyl)cyclobutanecarboxylic acid can be compared with similar compounds such as:

    1-(3-Bromophenyl)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(4-Bromophenyl)cyclobutanecarboxylic acid: Similar structure but with the bromine atom in the para position.

    1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid: Contains additional methoxy groups on the phenyl ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-(3-bromophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJRGYDROYTPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588139
Record name 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926261-31-6
Record name 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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